![molecular formula C33H45N7O4 B1532122 Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate CAS No. 866084-31-3](/img/structure/B1532122.png)
Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C33H45N7O4 and its molecular weight is 603.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate, commonly referred to by its CAS number 866084-31-3, is a complex organic compound with significant biological activity. This compound is primarily recognized as an impurity in the synthesis of palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4/6, which is used in the treatment of hormone receptor-positive breast cancer.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of 603.75 g/mol. The structure features multiple functional groups that contribute to its biological activity and interaction with various biological targets.
Property | Value |
---|---|
CAS Number | 866084-31-3 |
Molecular Formula | C33H45N7O4 |
Molecular Weight | 603.75 g/mol |
Purity | ≥ 99% |
Storage Conditions | Sealed, 2–8 °C |
This compound acts primarily as an impurity in palbociclib formulations. Its biological activity is closely related to the inhibition of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. By inhibiting these kinases, the compound disrupts cell cycle progression in cancer cells, leading to reduced proliferation.
Case Studies and Research Findings
Research indicates that compounds similar to tert-butyl 4-(6-(...)) exhibit significant antitumor activity due to their ability to induce cell cycle arrest in cancer cells. For instance:
- Study on CDK Inhibition : A study demonstrated that palbociclib and its related impurities effectively inhibited CDK4/6 activity in various breast cancer cell lines, leading to decreased cell viability and increased apoptosis rates .
- Toxicological Assessment : Toxicological studies have been conducted to evaluate the safety profile of this compound when used in conjunction with palbociclib. Results indicated that while the primary drug was effective against tumors, the impurities had minimal adverse effects at therapeutic doses .
- Quality Control Applications : As an impurity standard for palbociclib, this compound is essential for quality control during pharmaceutical manufacturing. It ensures compliance with regulatory standards set by organizations like the FDA .
Table 2: Summary of Biological Studies
Study Focus | Findings |
---|---|
CDK Inhibition | Significant reduction in cancer cell viability |
Toxicology | Minimal adverse effects at therapeutic doses |
Quality Control | Essential for regulatory compliance in formulations |
Applications De Recherche Scientifique
Impurity Standard for Palbociclib
The compound is recognized as an impurity standard in the quality control and quality assurance processes during the production of Palbociclib, a drug used in cancer therapy targeting specific cell cycle regulators. Its identification and quantification are crucial for ensuring the purity of Palbociclib formulations, adhering to ICH guidelines for pharmaceutical quality standards .
Quality Control and Assurance
In the commercial production of Palbociclib, this compound serves as a reference material for monitoring impurity levels. It is essential for maintaining compliance with regulatory requirements during the manufacturing process and is often utilized in stability studies to evaluate the degradation products of the active pharmaceutical ingredient (API) .
Abbreviated New Drug Application (ANDA)
Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate is also employed in the ANDA filing process to the FDA. This application is vital for generic drug manufacturers seeking to demonstrate that their formulations are bioequivalent to branded drugs like Palbociclib .
Stability Studies
Research has indicated that monitoring impurities such as Tert-butyl 4-(6-(...) is critical in stability studies of Palbociclib formulations. These studies help determine how the drug behaves under various environmental conditions over time, ensuring that it remains effective and safe for patient use.
Toxicity Studies
This compound is also involved in toxicity assessments related to Palbociclib formulations. Understanding the toxicological profile of impurities helps in evaluating the overall safety of drug products before they reach the market .
Propriétés
IUPAC Name |
tert-butyl 4-[6-[[6-(1-butoxyethenyl)-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]pyridin-3-yl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N7O4/c1-7-8-19-43-23(3)28-22(2)26-21-35-31(37-29(26)40(30(28)41)24-11-9-10-12-24)36-27-14-13-25(20-34-27)38-15-17-39(18-16-38)32(42)44-33(4,5)6/h13-14,20-21,24H,3,7-12,15-19H2,1-2,4-6H3,(H,34,35,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWKOLRZBMGTNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=C)C1=C(C2=CN=C(N=C2N(C1=O)C3CCCC3)NC4=NC=C(C=C4)N5CCN(CC5)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.